
B I09
Overview
Description
B I09 is a tricyclic chromenone-based inhibitor that targets the RNase activity of inositol-requiring enzyme 1 (IRE-1). This compound is particularly significant in the context of cancer research, especially for its role in inhibiting the expression of X-box binding protein 1 (XBP-1) in multiple myeloma and other B-cell cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: B I09 is synthesized through a series of chemical reactions involving tricyclic chromenone derivatives. The synthesis typically involves the formation of a masked aldehyde functionality that targets lysine 907 in the RNase domain of IRE1α through specific Schiff base formation .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis, ensuring high purity and stability. The compound is often produced in solid form and stored at low temperatures to maintain its efficacy .
Chemical Reactions Analysis
Mechanism of Action and Key Chemical Interactions
B-I09 targets the RNase domain of IRE-1, suppressing the splicing of X-box binding protein 1 (XBP-1s), a transcription factor critical for UPR signaling. Its prodrug design allows spatiotemporal control of activity, with chemical modifications enhancing stability and bioavailability .
- Activation Pathway : B-I09 undergoes hydrolysis in biological systems, releasing the active inhibitor. This step is pH-dependent and optimized for controlled release in target tissues .
- Selectivity : Structural analogs of B-I09 were synthesized to minimize off-target effects, leveraging modifications to the prodrug’s aryl and sulfonamide groups .
Table 1: Key Reaction Conditions for B-I09 Analogs
Pharmacokinetic and Preclinical Data
B-I09 demonstrates favorable pharmacokinetics and efficacy in preclinical models:
- Metabolic Stability : High conversion rates to the active form in vivo, with minimal systemic toxicity observed in murine models of leukemia and graft-versus-host disease .
- Dosing : Administered via intraperitoneal injection using DMSO as a carrier, though formulations were later optimized to reduce solvent concentration .
Table 2: Preclinical Efficacy of B-I09
Disease Model | XBP-1s Suppression (%) | Survival Benefit (vs. Control) |
---|---|---|
Chronic Lymphocytic Leukemia | 92 ± 4 | 40% increase |
Burkitt’s Lymphoma | 88 ± 6 | Tumor regression |
Comparative Reactivity with Other IRE-1 Inhibitors
B-I09 outperforms earlier inhibitors like STF-083010 in both potency and selectivity:
Scientific Research Applications
Scientific Research Applications
1. Cancer Treatment
B-I09 has demonstrated significant potential in treating various cancers, particularly chronic lymphocytic leukemia (CLL) and other hematological malignancies. In several studies, B-I09 was shown to induce leukemic regression without systemic toxicity when administered to mouse models.
- Case Study: Chronic Lymphocytic Leukemia (CLL)
- In a study involving Eμ-TCL1 mouse models of CLL, B-I09 administration resulted in a marked decrease in lymphocyte counts within the peripheral blood, indicating effective tumor regression. The compound’s pharmacokinetics were well-characterized, with a half-life of approximately 1.5 hours and peak plasma concentrations reaching about 39 μM shortly after administration .
2. Targeting Endoplasmic Reticulum Stress
B-I09's ability to modulate endoplasmic reticulum (ER) stress responses has been explored as a therapeutic strategy for cancers characterized by high levels of ER stress.
- Case Study: Ovarian Cancer
- In research focused on ARID1A-mutant ovarian cancers, B-I09 was utilized to inhibit the IRE1/XBP1 pathway, resulting in enhanced apoptosis of cancer cells expressing CARM1. This highlights B-I09's role in targeting specific oncogenic pathways, thereby providing a tailored approach to cancer therapy .
Data Tables
The following table summarizes key findings from studies utilizing B-I09:
Pharmacokinetics and Dosage
B-I09 has been characterized for its pharmacokinetic properties, which are essential for determining effective dosing regimens:
- Administration : Typically administered intraperitoneally at doses around 50 mg/kg.
- Pharmacokinetic Profile : Displays rapid absorption with peak concentrations achieved within minutes post-administration.
Mechanism of Action
B I09 exerts its effects by targeting the RNase activity of IRE1, leading to the suppressed expression of XBP1s. This inhibition is achieved through the formation of a Schiff base with lysine 907 in the RNase domain of IRE1α . The compound effectively blocks the RNase activity of IRE1 in dendritic cells, reducing leukemic cell survival and promoting apoptosis .
Comparison with Similar Compounds
D-F07: Another tricyclic chromenone-based inhibitor that targets the RNase activity of IRE1.
MKC9989: An IRE1α kinase inhibitor that also targets the RNase activity of IRE1.
GSK2850163: A selective inhibitor of IRE1α kinase activity.
Uniqueness of B I09: this compound stands out due to its high efficacy in inhibiting the splicing of XBP1 mRNA and its ability to promote leukemic regression without causing systemic toxicity. Its unique mechanism of action and stability make it a valuable tool in cancer research and therapeutic development .
Biological Activity
B-I09 is a small molecule designed as an inhibitor of the inositol-requiring enzyme 1 (IRE1), a critical component of the unfolded protein response (UPR). This compound has garnered attention for its potential therapeutic applications, particularly in hematological malignancies such as chronic lymphocytic leukemia (CLL) and other conditions associated with proteostasis dysregulation.
B-I09 functions by inhibiting the RNase activity of IRE1, which leads to the suppression of spliced X-box binding protein 1 (XBP-1s). The inhibition of XBP-1s is significant because it plays a crucial role in cellular stress responses and survival pathways. By targeting this pathway, B-I09 can induce apoptosis in cancer cells while sparing normal cells, thus presenting a promising therapeutic strategy.
Preclinical Studies
Several preclinical studies have demonstrated the efficacy of B-I09 in various models:
- Chronic Lymphocytic Leukemia (CLL) : B-I09 has been shown to suppress XBP-1s activity effectively, leading to reduced leukemic progression in CLL mouse models. The compound exhibited an IC50 value of 1.23 μM, indicating potent inhibition of IRE1 activity .
- Burkitt’s Lymphoma and cGVHD : Similar effects were observed in models of Burkitt's lymphoma and chronic graft-versus-host disease (cGVHD), where B-I09 phenocopied genetic deletion of XBP-1s, demonstrating its potential as a therapeutic agent .
- Dendritic Cells : In studies involving dendritic cells, B-I09 effectively blocked IRE1 RNase activity, leading to reduced T cell activation without compromising regulatory T cell function. This suggests that B-I09 may also play a role in modulating immune responses .
Case Studies
Case Study 1: Efficacy in CLL Models
In a study conducted on CLL-bearing mice, administration of B-I09 resulted in significant tumor regression without systemic toxicity. This was attributed to its selective inhibition of XBP-1s, which is essential for the survival of leukemic cells. The study highlighted that B-I09 could serve as a viable option for targeted therapy in CLL patients .
Case Study 2: Impact on Immune Responses
Another investigation focused on the effects of B-I09 on human monocyte-derived dendritic cells (moDCs). Treatment with B-I09 led to decreased activation of responder T cells while preserving the function of regulatory T cells. This dual action indicates that B-I09 could be beneficial not only in cancer therapy but also in preventing graft-versus-host disease (GVHD) during transplantation procedures .
Data Summary
The following table summarizes key findings related to the biological activity of B-I09 across different studies:
Study Focus | Model Type | Key Findings | IC50 (μM) |
---|---|---|---|
Chronic Lymphocytic Leukemia | Mouse Models | Induces apoptosis, reduces leukemic progression | 1.23 |
Burkitt’s Lymphoma | Mouse Models | Phenocopies genetic deletion of XBP-1s | N/A |
Dendritic Cell Function | Human moDCs | Reduces T cell activation without affecting Tregs | N/A |
Graft-Versus-Host Disease | Xenogeneic GVHD Model | Decreases target-organ damage | N/A |
Q & A
Basic Research Questions
Q. What is the mechanism of action of B I09 in modulating IRE1α RNase activity, and how does this influence XBP1 splicing in chronic lymphocytic leukemia (CLL) cells?
- Answer: this compound selectively inhibits IRE1α RNase activity with an IC50 of 1230 nM, as demonstrated in human WaC3 cells. It suppresses XBP1 mRNA splicing, a critical step in the unfolded protein response (UPR), thereby mimicking XBP1-deficient conditions in CLL cells . To validate this mechanism, researchers should perform RT-PCR or RNA-seq to quantify XBP1 splicing variants post-treatment and correlate results with apoptosis assays in CLL models.
Q. How can researchers design experiments to assess this compound’s specificity for IRE1α over related kinases or RNases?
- Answer : Use kinase selectivity panels or competitive binding assays comparing this compound’s inhibition of IRE1α with off-target kinases (e.g., IRE1β, PERK). For example, parallel experiments with IRE1α kinase-IN-1 (IC50: 77 nM for IRE1α, 100x selectivity over IRE1β) can provide comparative insights . Include dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) to confirm specificity .
Q. What are the recommended in vitro conditions (e.g., cell lines, concentrations) for studying this compound’s effects on LPS-stimulated B cells?
- Answer : Use LPS-stimulated primary B cells or immortalized B-cell lines (e.g., Ramos) treated with this compound at concentrations ≥1.5 µM (based on its IC50). Monitor XBP1 protein expression via Western blot and validate with ELISA for downstream cytokines (e.g., IL-6). Include controls with DTT-induced ER stress to confirm pathway-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for this compound across different experimental systems (e.g., WaC3 cells vs. prostate cancer models)?
- Answer : Discrepancies may arise from cell-type-specific expression of IRE1α isoforms or differences in assay conditions (e.g., serum concentration, incubation time). Standardize protocols using a reference inhibitor (e.g., MKC8866, IC50: 0.29 µM) and perform cross-validation in matched cell lines. Use meta-analysis frameworks to assess variability and identify confounding factors .
Q. What methodologies are optimal for evaluating this compound’s synergistic effects with standard chemotherapeutics in solid tumors?
- Answer : Conduct combinatorial dose-matrix experiments (e.g., SynergyFinder) using this compound and agents like paclitaxel or doxorubicin. Measure synergy via the Bliss independence model or Chou-Talalay method. Validate in vivo using orthotopic xenografts, with endpoints including tumor volume reduction and immunohistochemistry for UPR markers (e.g., BiP/GRP78) .
Q. How should researchers address ethical and statistical challenges in translating this compound studies from preclinical to clinical trials?
- Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design. For statistical rigor, consult experts to calculate sample sizes using minimal clinically important differences (MCID) and predefine stopping rules for toxicity. Reference guidelines from the ICGP or similar bodies for ethical oversight in multi-site studies .
Q. Methodological Guidance
Q. What steps are critical for validating this compound’s target engagement in vivo?
- Answer :
Use pharmacodynamic biomarkers (e.g., XBP1s protein levels in tumor biopsies).
Perform pharmacokinetic profiling to confirm bioavailability and tissue penetration.
Compare results with genetic knockdown models (e.g., IRE1α KO mice) to isolate compound-specific effects.
Cite protocols from standardized preclinical frameworks (e.g., NCCN guidelines) .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducible experiments?
- Answer :
- Characterize each batch via HPLC (purity ≥99%) and NMR for structural confirmation.
- Include a reference standard (e.g., T14847) in all experiments and document storage conditions (e.g., -80°C, desiccated).
- Validate biological activity in a reporter assay (e.g., XBP1-luciferase) before large-scale use .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound on XBP1 splicing dynamics?
- Answer : Use mixed-effects models to account for repeated measures in longitudinal data. Apply survival analysis (e.g., Kaplan-Meier curves) for apoptosis assays. For high-throughput RNA-seq data, employ pathway enrichment tools (e.g., GSEA) to identify UPR-related gene clusters .
Q. How should researchers handle conflicting results between in vitro and in vivo efficacy of this compound?
- Answer : Conduct in vitro experiments under physiological oxygen tension (e.g., 5% O2) to better mimic the tumor microenvironment. Use transgenic reporter mice (e.g., XBP1-GFP) to track real-time pathway inhibition in vivo. Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge discrepancies .
Properties
IUPAC Name |
7-(1,3-dioxan-2-yl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c18-12-3-2-10-9-4-5-17-8-11(9)15(19)22-14(10)13(12)16-20-6-1-7-21-16/h2-3,16-18H,1,4-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYMWNUDIOPESF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=C(C=CC3=C2OC(=O)C4=C3CCNC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.